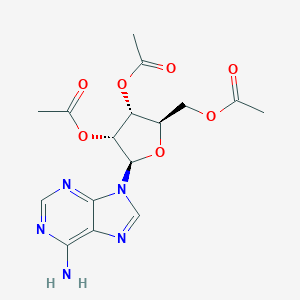

2',3',5'-Tri-O-acetyladenosine

Descripción general

Descripción

“2’,3’,5’-Tri-O-acetyladenosine” is a chemical compound with the molecular formula C16H19N5O7 . It has a molecular weight of 393.35 g/mol . The compound is also known by other names such as “2’,3’,5’-Tri-O-acetyl-D-adenosine”, “(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate”, and “2’,3’,5’-Tri-O-acetyl adenosine” among others .

Molecular Structure Analysis

The molecular structure of “2’,3’,5’-Tri-O-acetyladenosine” can be represented by the following isomeric SMILES: CC(=O)OC[C@@H]1C@HN2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C .

Aplicaciones Científicas De Investigación

Synthesis of Platinum(II) N-Heterocyclic Carbenes

2’,3’,5’-Tri-O-acetyladenosine is used in the synthesis of Platinum(II) N-Heterocyclic Carbenes . The reaction of 8-bromo-2’,3’,5’-tri-O-acetyladenosine with Pt(PPh3)4 by C8−Br oxidative addition yields a complex with a PtII centre bonded to C-8 and an unprotonated N7 . This complex can further react with HBF4 or methyl iodide, yielding protic carbene or methyl carbene, respectively .

Metabolite Synthesis

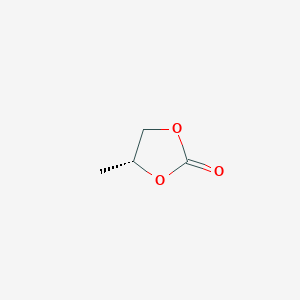

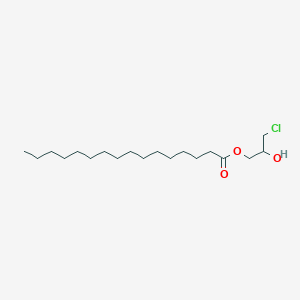

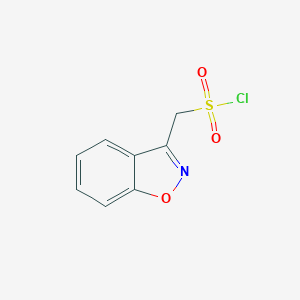

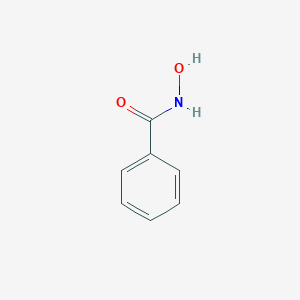

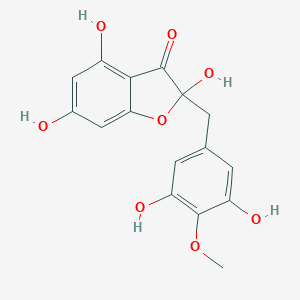

2’,3’,5’-Tri-O-acetyladenosine is also used in the synthesis of metabolites . Seven metabolites of 2’,3’,5’-tri-O-acetyladenosine were synthesized by deacetylation, hydrolysis, cyclization, sulfonylation and glycosylation reactions . These compounds could be useful as material standards for metabolic research .

Drug Development

2’,3’,5’-Tri-O-acetyladenosine is a new adenosine analog anti-hyperlipidemic drug candidate currently in many preclinical studies . It’s metabolites have been investigated and elucidated in rat urine after oral administration .

Organometallic Functionalization

Organometallic functionalization is a very promising strategy to improve the biological activity of drugs . 2’,3’,5’-Tri-O-acetyladenosine can be used in this process to enhance the therapeutic profile of nucleosides .

Mecanismo De Acción

Target of Action

2’,3’,5’-Tri-O-acetyladenosine, also known as (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, is an adenosine analog . Adenosine analogs are known to target various receptors in the body, including adenosine receptors, which play a crucial role in numerous physiological processes such as vasodilation and inhibition of platelet aggregation .

Mode of Action

As an adenosine analog, 2’,3’,5’-Tri-O-acetyladenosine likely interacts with its targets, the adenosine receptors, by mimicking the action of adenosine. This can result in various physiological changes, depending on the specific type of adenosine receptor that is activated .

Biochemical Pathways

For instance, they can influence the activity of adenylate cyclase, an enzyme that converts ATP to cyclic AMP, a key secondary messenger in many biological processes .

Pharmacokinetics

It’s worth noting that the compound’s solubility in chloroform and methanol may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 2’,3’,5’-Tri-O-acetyladenosine’s action are likely to be diverse, given the wide range of physiological processes that adenosine and its analogs can influence. For example, adenosine analogs have been shown to act as smooth muscle vasodilators , which could lead to a decrease in blood pressure. They have also been shown to inhibit cancer progression .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7387-57-7 | |

| Record name | 2',3',5'-Tri-O-acetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

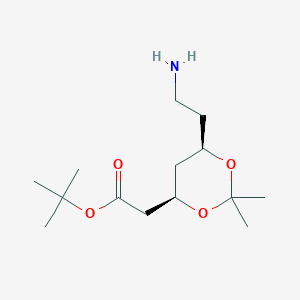

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)